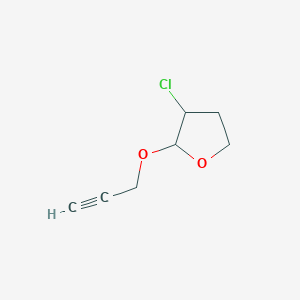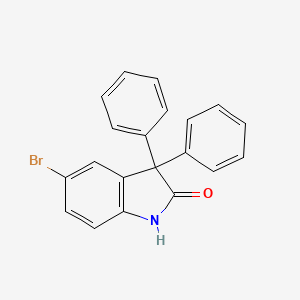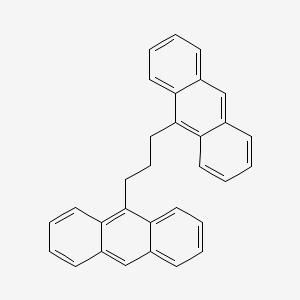
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes two sulfonic acid groups and two carboxylic acid groups attached to an anthracene backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of anthracene derivatives followed by sulfonation and carboxylation reactions. The reaction conditions often require the use of strong oxidizing agents, such as potassium permanganate or chromium trioxide, and sulfonating agents like sulfuric acid or chlorosulfonic acid. The carboxylation step may involve the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified using crystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, chlorosulfonic acid, carbon dioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized anthraquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Biology: Employed in staining techniques for microscopy, particularly in the visualization of cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism by which 9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid exerts its effects is primarily related to its ability to interact with biological molecules. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage. This property is exploited in photodynamic therapy, where the compound is activated by light to produce ROS that selectively target cancer cells. The sulfonic and carboxylic acid groups enhance the compound’s solubility and facilitate its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid: Known for its use as a biological stain (alizarin red S).
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Utilized in bioorthogonal reactions for labeling biomolecules.
4,5,8-Trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: An analogue of the osteoarthritis drug rhein.
Uniqueness
9,10-Dioxo-2,4-disulfo-9,10-dihydroanthracene-1,3-dicarboxylic acid is unique due to the presence of both sulfonic and carboxylic acid groups, which impart distinct solubility and reactivity properties. This combination of functional groups makes it particularly versatile for various applications in chemistry, biology, and medicine.
Propriétés
Numéro CAS |
63346-60-1 |
|---|---|
Formule moléculaire |
C16H8O12S2 |
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
9,10-dioxo-2,4-disulfoanthracene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H8O12S2/c17-11-5-3-1-2-4-6(5)12(18)8-7(11)9(15(19)20)14(30(26,27)28)10(16(21)22)13(8)29(23,24)25/h1-4H,(H,19,20)(H,21,22)(H,23,24,25)(H,26,27,28) |
Clé InChI |
WANWQTOOTOBJEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3C(=O)O)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



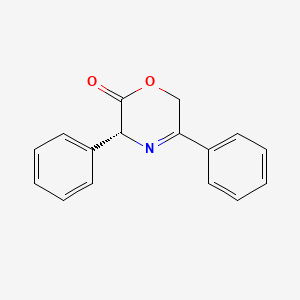
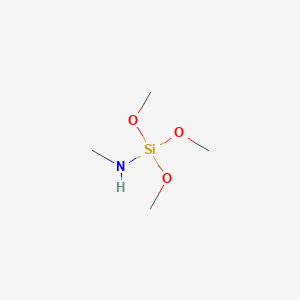

![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)


![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)

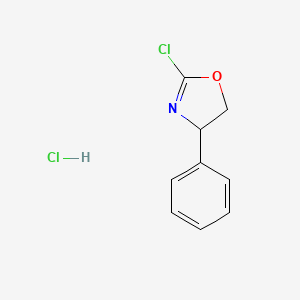
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
